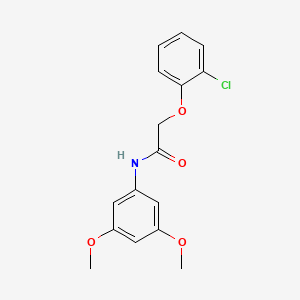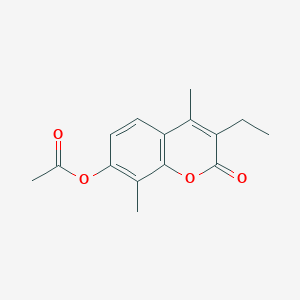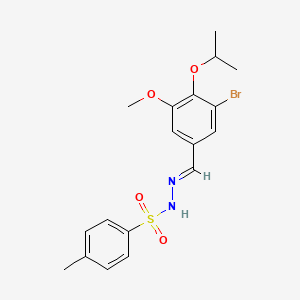
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, also known as BBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-fungal, and insecticidal activities. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has also been shown to exhibit potent anti-fungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of various enzymes and signaling pathways. However, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, including its potential applications in the development of novel drugs and materials, as well as its potential use as a tool for studying various biological processes. Further studies are needed to determine the safety and efficacy of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide in humans, as well as its potential side effects and interactions with other drugs. Additionally, the development of new synthesis methods for N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide could help to improve its yield and purity, as well as its potential applications in various fields.
Méthodes De Synthèse
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide can be synthesized using a one-pot reaction between 4-bromobenzaldehyde, 2-aminobenzothiazole, and acetic anhydride. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid and yields N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide with a high yield and purity.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a fungicide and insecticide. In material science, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADAXDVJKZMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)




